Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C22H27N3O3 and a molecular weight of 381.5 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring, a morpholinopyridine moiety, and a benzyl ester group. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis and as a reagent in complex chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cholinesterase enzymes, affecting the breakdown of acetylcholine in the nervous system . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(2-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate: Similar in structure and function, often used in similar applications.
Indole derivatives: These compounds share some structural similarities and are used in various biological and medicinal applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in targeted chemical synthesis and specialized research applications.
Properties
Molecular Formula |
C22H27N3O3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
benzyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-17-19(9-10-21(23-17)24-12-14-27-15-13-24)20-8-5-11-25(20)22(26)28-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,20H,5,8,11-16H2,1H3 |
InChI Key |
KEIAASYYEBXGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.